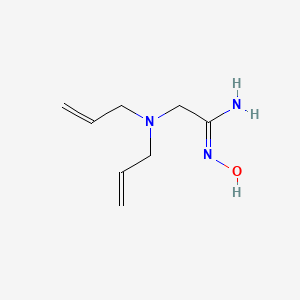
Rubanthrone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubanthrone A is a naturally occurring anthrone derivative isolated from the aerial parts of Rubus ulmifolius Schott. This compound has garnered significant attention due to its unique chemical structure and potential biological activities, particularly its antimicrobial properties against Staphylococcus aureus .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rubanthrone A involves the extraction of the compound from the plant Rubus ulmifolius. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the anthrone derivatives. The isolated compounds are then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes from natural sources .
Análisis De Reacciones Químicas
Types of Reactions: Rubanthrone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinone derivatives, while reduction may produce hydroanthrone derivatives .
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other anthrone derivatives and studying their chemical properties.
Biology: Investigated for its antimicrobial activity, particularly against Staphylococcus aureus.
Medicine: Potential therapeutic applications due to its antimicrobial properties.
Industry: Potential use in the development of antimicrobial agents for various industrial applications
Mecanismo De Acción
The mechanism of action of Rubanthrone A involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific molecular pathways involved in bacterial cell wall synthesis, ultimately resulting in cell lysis and death .
Comparación Con Compuestos Similares
Rubanthrone B: Another anthrone derivative isolated from Rubus ulmifolius with similar antimicrobial properties.
Rubanthrone C: A structurally related compound with potential biological activities.
Uniqueness: Rubanthrone A is unique due to its specific chemical structure and potent antimicrobial activity against Staphylococcus aureus. Its distinct molecular interactions and pathways set it apart from other anthrone derivatives .
This compound continues to be a subject of scientific interest due to its promising applications and potential for further research in various fields.
Propiedades
Fórmula molecular |
C17H14O10 |
|---|---|
Peso molecular |
378.3 g/mol |
Nombre IUPAC |
methyl 2-(1,2,3,4,6,7,8-heptahydroxy-10-oxo-9H-anthracen-9-yl)acetate |
InChI |
InChI=1S/C17H14O10/c1-27-7(19)3-4-8-5(2-6(18)12(21)13(8)22)11(20)10-9(4)14(23)16(25)17(26)15(10)24/h2,4,18,21-26H,3H2,1H3 |
Clave InChI |
USQRHPAGZSOQNO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1C2=C(C(=C(C=C2C(=O)C3=C1C(=C(C(=C3O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


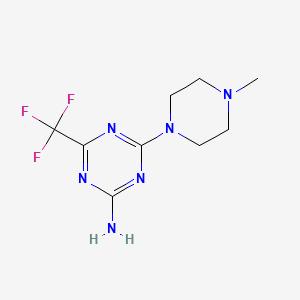

![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

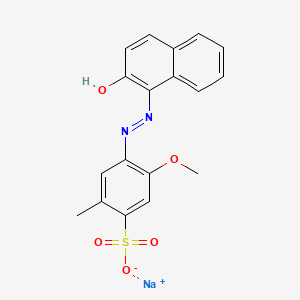
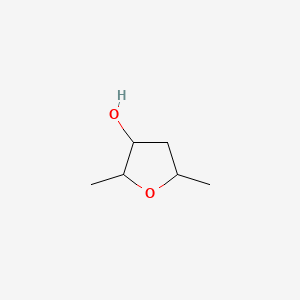

![2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)

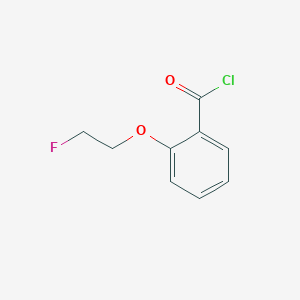
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
